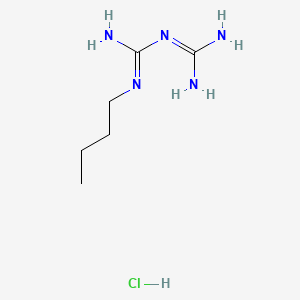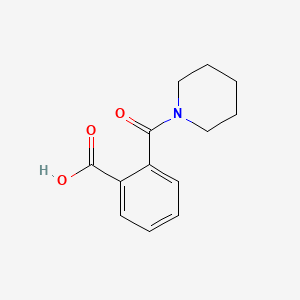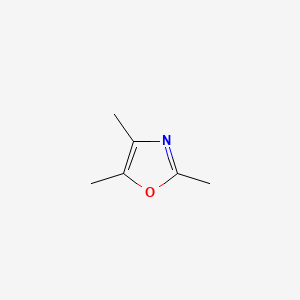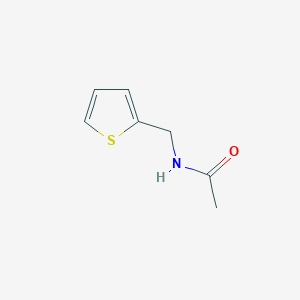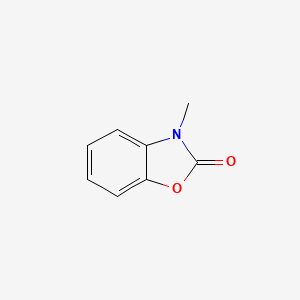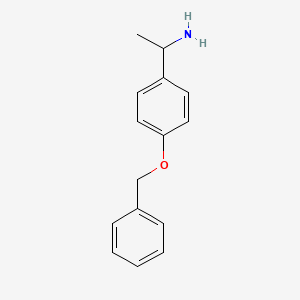
1-(4-Phenylmethoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-Phenylmethoxyphenyl)ethanamine often involves complex reactions such as aldol condensation, etherification, and esterification processes. For example, chalcones possessing N-substituted ethanamine tails were synthesized through aldol condensation reactions of ethanones with different aldehydes, preceded by reactions of chloro N-substituted ethanamine hydrochloride with hydroxy acetophenone (Zaidi et al., 2015). Such methods demonstrate the complex chemical maneuvers required to produce derivatives of this compound.
Molecular Structure Analysis
The molecular structure of derivatives of 1-(4-Phenylmethoxyphenyl)ethanamine and related compounds has been elucidated using various spectral and X-ray diffraction studies. These studies provide detailed insights into the atomic arrangement and bonding within these molecules, essential for understanding their chemical behavior and potential applications (Zaidi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-Phenylmethoxyphenyl)ethanamine derivatives involves interactions that lead to the formation of new bonds and compounds. For instance, copper-catalyzed cross-coupling reactions have been employed to form C-N, C-S, and C-O bonds, demonstrating the versatility of these compounds in synthesizing a wide range of chemical products (Chen & Chen, 2006).
Aplicaciones Científicas De Investigación
Synthesis Applications
Apremilast Synthesis
Chalcones Bearing N-Substituted Ethanamine Tail
Chalcones with N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, showed antiamoebic activity and were less toxic, indicating potential therapeutic applications (Zaidi et al., 2015).
Characterization of Chiral Tripodal Ligands
Synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, related to 1-(4-Phenylmethoxyphenyl)ethanamine, led to chiral complexes with potential applications in coordination chemistry and catalysis (Canary et al., 1998).
Palladium(II) Complexes and Catalysis
Chiral (imino)pyridine/phosphine palladium(II) complexes, synthesized using 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showed potential as catalysts in methoxycarbonylation of styrene (Ngcobo et al., 2021).
Synthesis of Polyetherimides
A phosphinated dietheramine, structurally related to 1-(4-Phenylmethoxyphenyl)ethanamine, was used in the economic preparation of soluble polyetherimides, highlighting applications in material science (Lin, Chang, & Cheng, 2011).
Block Copolymer Synthesis
Functional alkoxyamines like 1-[4-(4-lithiobutoxy)phenyl]-1-(2,2,6,6-tetramethylpiperidinyl-N-oxyl)ethane, similar in structure to 1-(4-Phenylmethoxyphenyl)ethanamine, were used to prepare well-defined block copolymers, indicating its role in advanced polymer chemistry (Miura, Sakai, & Taniguchi, 2003).
Pharmacological Applications
- Antiestrogen Binding Site Studies: N,N-diethyl-2-[(4-phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), structurally similar to 1-(4-Phenylmethoxyphenyl)ethanamine, was investigated for its affinity to the antiestrogen binding site, suggesting a potential role in breast cancer research (Brandes, Macdonald, & Bogdanovic, 1985).
Propiedades
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCQFSPDUEVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276633 |
Source


|
| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylmethoxyphenyl)ethanamine | |
CAS RN |
65746-45-4 |
Source


|
| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

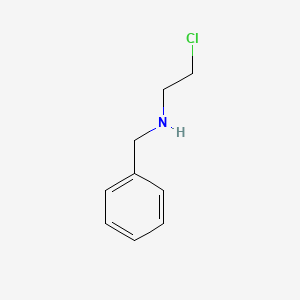
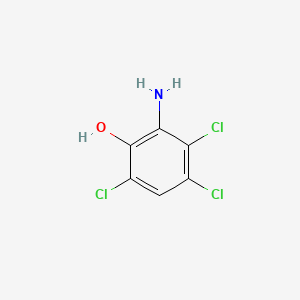

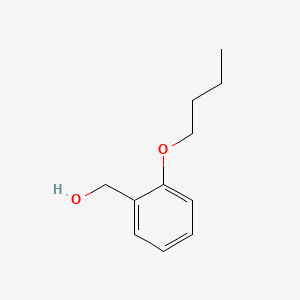


![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)
